molecular formula C19H25N5O3 B603232 4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 1676082-09-9

4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B603232
CAS No.: 1676082-09-9
M. Wt: 371.4g/mol
InChI Key: DXVBWOAWKKBCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and tetrahydrofuran intermediates, followed by their coupling with the dihydropyridine core. Key steps include:

    Formation of the pyrimidine intermediate: This involves the reaction of appropriate starting materials under conditions that favor the formation of the pyrimidine ring.

    Synthesis of the tetrahydrofuran intermediate: This step involves the cyclization of suitable precursors to form the tetrahydrofuran ring.

    Coupling reactions: The pyrimidine and tetrahydrofuran intermediates are then coupled with the dihydropyridine core through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the pyrimidine and tetrahydrofuran moieties.

    N-[2-(pyrimidin-2-ylamino)ethyl]-1,2-dihydropyridine-3-carboxamide: Lacks the tetrahydrofuran moiety.

    4,6-dimethyl-2-oxo-N-[2-(pyrimidin-2-ylamino)ethyl]-1,2-dihydropyridine-3-carboxamide: Lacks the tetrahydrofuran moiety.

Uniqueness

The uniqueness of 4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1676082-09-9

Molecular Formula

C19H25N5O3

Molecular Weight

371.4g/mol

IUPAC Name

4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H25N5O3/c1-13-11-14(2)24(12-15-5-3-10-27-15)18(26)16(13)17(25)20-8-9-23-19-21-6-4-7-22-19/h4,6-7,11,15H,3,5,8-10,12H2,1-2H3,(H,20,25)(H,21,22,23)

InChI Key

DXVBWOAWKKBCLW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCNC3=NC=CC=N3)C

Origin of Product

United States

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